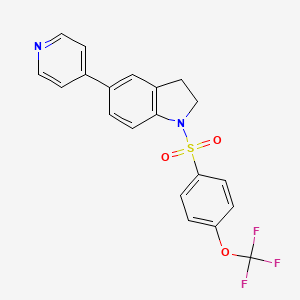

5-(Pyridin-4-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)indoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

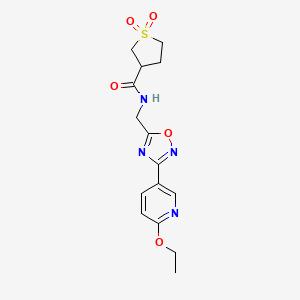

The compound “5-(Pyridin-4-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)indoline” is a complex organic molecule that contains several functional groups, including a pyridine ring, a phenyl ring, a sulfonyl group, and a trifluoromethoxy group. These functional groups could potentially give the compound a variety of interesting chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings (pyridine and phenyl) could potentially make the compound relatively stable .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the pyridine ring might undergo electrophilic substitution reactions, while the sulfonyl group could potentially be involved in nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure and the interactions between its atoms .Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Interactions

- The study of dispirooxindoles based on 2-selenoxo-imidazolidin-4-ones explored regio- and diastereoselective synthesis, contributing to the development of compounds with notable cytotoxic activity. These selenium-containing indolinones demonstrated considerable in vitro cytotoxicity, indicating potential for further medicinal chemistry optimization (Vladimir K. Novotortsev et al., 2021) source.

Pharmacological Applications

- In the realm of biological evaluation, novel 1H-3-indolyl derivatives were synthesized and assessed for their antioxidant activities. Through pairing heterocycles with indole, researchers aimed to investigate these derivatives' potential as efficient antioxidants, with some compounds showing higher antioxidant activity than ascorbic acid (Maged A. Aziz et al., 2021) source.

Chemical Properties and Interactions

- Research on the cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans highlighted the role of triflic anhydride in mediating cyclization reactions. This study sheds light on the synthesis of sulfonamide furans, contributing to a broader understanding of functional group transformations and their implications for drug design and synthesis (A. Padwa et al., 2003) source.

Innovative Synthetic Approaches

- The development of sulfonamides as terminators in cationic cyclisations presents an innovative approach to synthesizing polycyclic systems. By employing triflic acid as a catalyst, researchers achieved preferential formation of pyrrolidines over piperidines, demonstrating the utility of sulfonamide groups in terminating cationic cascades for efficient polycyclic system formation (Charlotte M. Haskins et al., 2002) source.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-pyridin-4-yl-1-[4-(trifluoromethoxy)phenyl]sulfonyl-2,3-dihydroindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N2O3S/c21-20(22,23)28-17-2-4-18(5-3-17)29(26,27)25-12-9-16-13-15(1-6-19(16)25)14-7-10-24-11-8-14/h1-8,10-11,13H,9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILIECGZFITYJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-3-nitroaniline](/img/structure/B2781814.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)butanamide](/img/structure/B2781819.png)

![7-[(Phenylsulfonyl)amino]heptanoic acid](/img/structure/B2781827.png)

![N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2781828.png)

![2-Cyclopropyl-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2781829.png)

![3-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-phenylthiourea](/img/structure/B2781830.png)

![2-chloro-N-[3-(3-methylphenoxy)propyl]acetamide](/img/structure/B2781834.png)